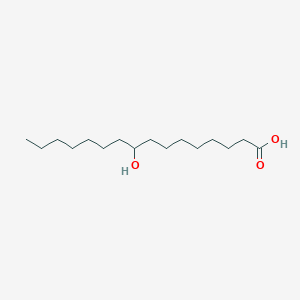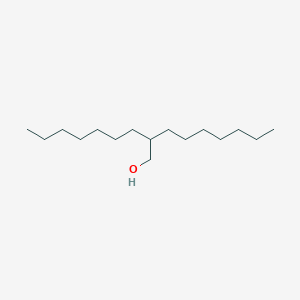
Ecamsule
Übersicht
Beschreibung
Ecamsulum, also known as terephthalylidene dicamphor sulfonic acid, is an organic compound primarily used as a sunscreen agent. It is effective in absorbing ultraviolet A (UVA) radiation, which is known to cause skin aging and contribute to skin cancer. Ecamsulum is marketed under the trade name Mexoryl SX and is widely used in various sunscreen formulations due to its photostability and efficacy in protecting the skin from UVA rays .
Wissenschaftliche Forschungsanwendungen
Ecamsulum hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Photostabilität und des photochemischen Abbaus organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner schützenden Wirkung gegen UVA-induzierte Zellschäden.
Medizin: Erforscht für seinen potenziellen Einsatz bei der Vorbeugung von Hautkrebs und anderen Hauterkrankungen.
Industrie: Wird in der Formulierung von Sonnenschutzmitteln und anderen kosmetischen Produkten weit verbreitet eingesetzt, um wirksamen UVA-Schutz zu gewährleisten
5. Wirkmechanismus
Ecamsulum übt seine Wirkung aus, indem es UVA-Strahlung absorbiert und in weniger schädliche Energie umwandelt, z. B. Wärme. Dieser Prozess verhindert, dass die UVA-Strahlung in die Haut eindringt und Zellschäden verursacht. Die molekularen Ziele von Ecamsulum umfassen die Chromophore in der Haut, die UV-Strahlung absorbieren. Indem es diese Chromophore schützt, trägt Ecamsulum dazu bei, DNA-Schäden und andere schädliche Auswirkungen der UVA-Exposition zu verhindern .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Ecamsulum wird in einem mehrstufigen Verfahren synthetisiert, bei dem Campherderivate mit Sulfonsäuregruppen umgesetzt werden. Die wichtigsten Schritte umfassen:
Bildung von Campherderivaten: Campher wird mit Sulfonsäure umgesetzt, um Sulfonsäuregruppen an bestimmten Positionen des Camphermoleküls einzuführen.
Kondensationsreaktion: Die Campherderivate unterliegen einer Kondensationsreaktion mit Terephthalaldehyd, um das Endprodukt Terephthalyliden-Dicamphorsulfonsäure zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von Ecamsulum beinhaltet die chemische Großsynthese unter Verwendung der oben genannten Reaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die strengen Anforderungen für die Verwendung in kosmetischen Formulierungen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ecamsulum unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die Sulfonsäuregruppen modifizieren und die Eigenschaften der Verbindung möglicherweise verändern.
Substitution: Substitutionsreaktionen können an den Sulfonsäuregruppen oder anderen reaktiven Stellen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Sulfonsäurederivaten mit veränderten funktionellen Gruppen führen .
Wirkmechanismus
Ecamsulum exerts its effects by absorbing UVA radiation and converting it into less harmful energy, such as heat. This process prevents the UVA radiation from penetrating the skin and causing cellular damage. The molecular targets of ecamsulum include the chromophores in the skin that absorb UV radiation. By protecting these chromophores, ecamsulum helps to prevent DNA damage and other harmful effects of UVA exposure .
Vergleich Mit ähnlichen Verbindungen
Ecamsulum ist unter den Sonnenschutzmitteln einzigartig aufgrund seiner hohen Photostabilität und der spezifischen Absorption von UVA-Strahlung. Ähnliche Verbindungen umfassen:
Avobenzon: Ein weiterer UVA-Absorber, aber weniger photostabil im Vergleich zu Ecamsulum.
Oxybenzon: Absorbiert sowohl UVA- als auch UVB-Strahlung, aber es wurden Bedenken hinsichtlich seiner Sicherheit und Umweltverträglichkeit geäußert.
Titandioxid und Zinkoxid: Physikalische Blocker, die einen Breitbandschutz vor UV-Strahlung bieten, aber einen weißen Rückstand auf der Haut hinterlassen können.
Ecamsulum zeichnet sich durch seine Fähigkeit aus, einen lang anhaltenden UVA-Schutz ohne nennenswerte Degradation zu gewährleisten, was es in vielen Sonnenschutzmittelformulierungen zu einer bevorzugten Wahl macht .
Eigenschaften
IUPAC Name |
[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHZSUCFKFERC-AXPXABNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(C(=O)/C(=C\C3=CC=C(C=C3)/C=C/4\C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Solid | |
CAS No. |
92761-26-7 | |
| Record name | Ecamsule | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 92761-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Terephthalylidene dicamphor sulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °C (decomposes) | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 639 | |
| Record name | Terephthalylidene dicamphor sulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Imidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B8223546.png)






